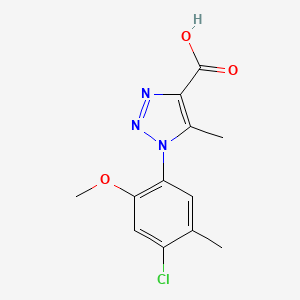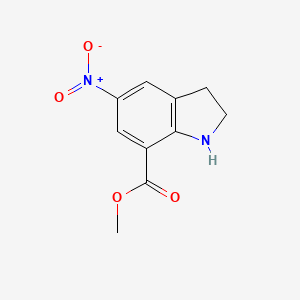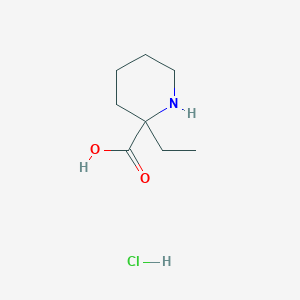![molecular formula C7H9ClN2O B1452376 2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol CAS No. 29449-82-9](/img/structure/B1452376.png)
2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol
Descripción general
Descripción
2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol, or 2-CPAE for short, is an organic compound with a broad range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 229.6 g/mol and a melting point of 122-123°C. 2-CPAE is a derivative of the pyridine class of compounds and is used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Complex Formation in Chemistry
The study by Keypour et al. (2015) explores the synthesis of Schiff base ligands from unsymmetrical tripodal amines, including compounds similar in structure to 2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol. These ligands were used to form Cu(II) complexes, highlighting their potential in creating complex structures in coordination chemistry. The research demonstrates the importance of the ligands' arm length and intermolecular interactions in the formation of these complexes, which could be relevant for catalysis, material science, and molecular recognition studies (Keypour et al., 2015).
Catalysis and Synthesis
In the field of organic synthesis, compounds like this compound serve as key intermediates. For example, Perrone et al. (2006) describe a chemoenzymatic route to produce optically active forms of similar compounds, which are crucial in developing beta3-adrenergic receptor agonists. This showcases the role of such compounds in synthesizing biologically active molecules, potentially impacting pharmaceutical development (Perrone et al., 2006).
Material Science Applications
The research by Lin et al. (2014) on a pyridinyl-containing benzoxazine synthesized from compounds structurally related to this compound highlights its potential in material science. The study discusses the unusual curing behaviors of these benzoxazines with epoxy resins, suggesting applications in developing new materials with specific thermal and mechanical properties (Lin et al., 2014).
Antimicrobial Research
Compounds synthesized from this compound have been studied for their antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, providing insights into the development of novel antimicrobial agents. Such research is crucial in the ongoing battle against resistant microbial strains (Patel et al., 2011).
Propiedades
IUPAC Name |
2-[(6-chloropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-6-2-1-3-7(10-6)9-4-5-11/h1-3,11H,4-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHYKLZKLZJHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1452297.png)






![methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate](/img/structure/B1452306.png)


